REACTION_CXSMILES
|
[P:1]([O:42]CC[Si](C)(C)C)([O:35]CC[Si](C)(C)C)([O:3][C@H:4]([CH:32]1[CH2:34][CH2:33]1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:18](=[O:19])[C:17]3[S:20][C:21]([C:23]4[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=4)=[CH:22][C:16]=3[N:15]=[CH:14]2)=[CH:9][C:8]=1[O:30][CH3:31])=[O:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[P:1]([OH:42])([OH:35])([O:3][C@H:4]([CH:32]1[CH2:33][CH2:34]1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:18](=[O:19])[C:17]3[S:20][C:21]([C:23]4[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=4)=[CH:22][C:16]=3[N:15]=[CH:14]2)=[CH:9][C:8]=1[O:30][CH3:31])=[O:2]
|
Name
|
(R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate
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Quantity
|
35.27 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O[C@@H](COC1=C(C=C(C=C1)N1C=NC2=C(C1=O)SC(=C2)C2=CC=C(C=C2)Cl)OC)C2CC2)(OCC[Si](C)(C)C)OCC[Si](C)(C)C
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Name
|
glycol
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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315 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
|
Type
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CUSTOM
|
Details
|
was stirred at 20° C. until dissolution
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with mechanical stirrer, temperature inlet
|
Type
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ADDITION
|
Details
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nitrogen/vacuum switch inlet, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
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CUSTOM
|
Details
|
was reduced to −2° C
|
Type
|
CUSTOM
|
Details
|
resulting in a 1.6° C. temperature rise
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained between −0.5° C. and 1° C. (internal) as aliquots
|
Type
|
CUSTOM
|
Details
|
were periodically withdrawn
|
Type
|
ADDITION
|
Details
|
completion of the TFA addition, HPLC analysis
|
Type
|
WAIT
|
Details
|
After 95 minutes
|
Duration
|
95 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to ˜3° C.
|
Type
|
ADDITION
|
Details
|
to the addition of MeOH (28.5 mL) over 5 min
|
Duration
|
5 min
|
Type
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STIRRING
|
Details
|
After stirring for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated at 50 mm Hg and 15° C. to a residual volume of ˜134 mL
|
Type
|
TEMPERATURE
|
Details
|
The solution temperature was increased to 19° C.
|
Type
|
ADDITION
|
Details
|
addition of 120 mL of MTBE (ca 12 min)
|
Type
|
ADDITION
|
Details
|
after addition of ˜30 mL, about 42-45 mL of MTBE
|
Type
|
ADDITION
|
Details
|
was added before a white precipitate
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at 19-20° C.
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
Both the reactor and the filter cake were washed twice with 120 mL of MTBE/CH2Cl2 2.5:1 v/v
|
Type
|
CUSTOM
|
Details
|
The very sandy white/off-white material was air-dried for 15 min with vacuum suction
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
before drying overnight in a vacuum oven at 45° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to obtain 25.58 g of crude product
|
Type
|
CUSTOM
|
Details
|
was recrystallized
|
Type
|
TEMPERATURE
|
Details
|
by heating 24.3 g of the crude product in 200 mL of THF and 16 mL of water in a CHEMGLASS®
|
Type
|
STIRRING
|
Details
|
with stirring to 55-57° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated at 60° C. for an additional 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 45° C. over 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
whereupon 50 mL of acetone was added over Ca 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature above 44° C.
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the faintly cloudy solution
|
Type
|
CUSTOM
|
Details
|
Once rapid crystallization
|
Type
|
ADDITION
|
Details
|
an additional 245 mL of acetone over 30 minutes was added
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature above 42.5° C.
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
TEMPERATURE
|
Details
|
The resultant thick slurry was cooled to 22° C. (jacket) over ca 60 minutes
|
Type
|
STIRRING
|
Details
|
stirred for 90 min at 20-21° C.
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
before collecting the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Both the reactor and the filter cake were washed first with 120 mL of acetone/THF 3:1 v/v
|
Type
|
CUSTOM
|
Details
|
After air drying for 40 min with vacuum suction
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the solid was dried in a vacuum oven at 50° C. for 18 hr
|
Duration
|
18 h
|
Reaction Time |
64 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O[C@@H](COC1=C(C=C(C=C1)N1C=NC2=C(C1=O)SC(=C2)C2=CC=C(C=C2)Cl)OC)C2CC2)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.96 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |